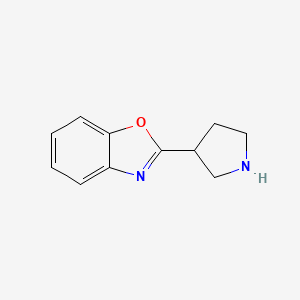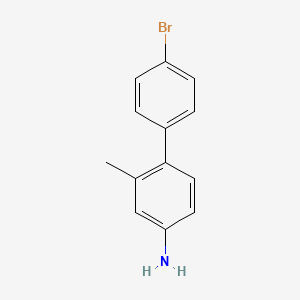
4-(4-Bromophenyl)-3-methylaniline
Descripción general
Descripción
This would typically include the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its typical reactions, its stability, and its decomposition products.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity, basicity, and redox potential).Aplicaciones Científicas De Investigación
1. Antimicrobial and Antiproliferative Agents
- Summary of Application: This compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Anti-Alzheimer Agent
- Summary of Application: 4’4 bromophenyl 4’piperidinol derivatives were synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) .
- Methods of Application: The compounds were evaluated for their activity against acetylcholinesterase (AChE), antioxidant activity, inhibition of amyloid beta (Aβ), and activity against monoamine oxidase-B (MAO-B) .
- Results or Outcomes: Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC 50 = 0.029 μM and 0.038 μM, respectively .
3. Synthesis of Mixed Bisamide Derivative
- Summary of Application: 4-Bromophenyl isocyanate is used in the synthesis of mixed bisamide derivative .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .
4. Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine
- Summary of Application: The compound is used in the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .
5. Synthesis of 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
- Summary of Application: 4-Bromophenethyl alcohol, which can be derived from 4-(4-Bromophenyl)-3-methylaniline, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .
6. Synthesis of Porous Organic Polymers
- Summary of Application: Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, i.e., tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si), and stereocontorted 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF) result in two novel porous organic polymers, POP-1 and POP-2 .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .
7. Hole-Mediated Photoredox Catalysis
- Summary of Application: This compound is used in the synthesis of tris(p-substituted)biarylaminium radical cations, which are used as tunable, precomplexing, and potent photooxidants .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .
8. Visible-Light-Driven Reduction of CO2
- Summary of Application: A porphyrin-based conjugated organic polymer (COP) was constructed from 5,10,15,20-tetrakis(4-bromophenyl)porphyrin copper (CuTBPP) and 5,5′-bis-ethynyl-2,2′-bipyridine (BPY) via Sonogashira coupling . Its complex Co/CuTBPP–BPY–COP (with dual metal sites composed of copper porphyrin and a cobalt BPY unit) was prepared by coordination with Co2+ .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation without another sacrificial reagent but only H2O .
Safety And Hazards
This would include information on the compound’s toxicity, its environmental impact, and the precautions that should be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic routes, new applications, or new derivatives of the compound.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWLXUNCREPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



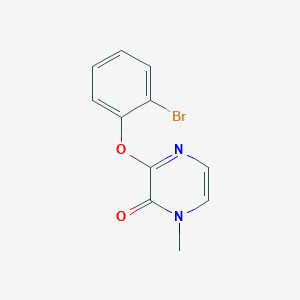
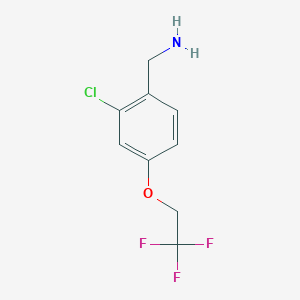
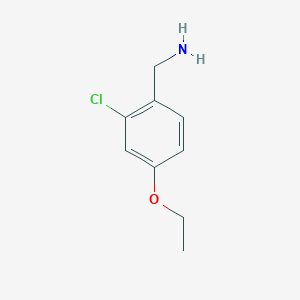
![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)
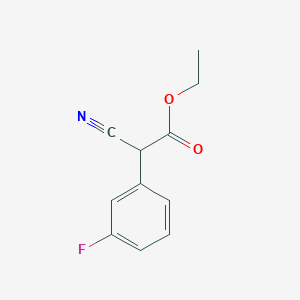
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)
![1-[3-Bromo-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1529337.png)
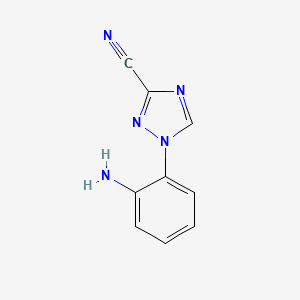
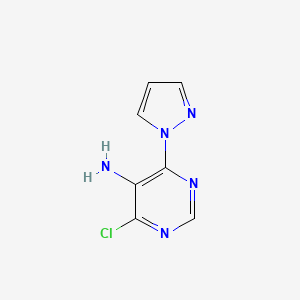
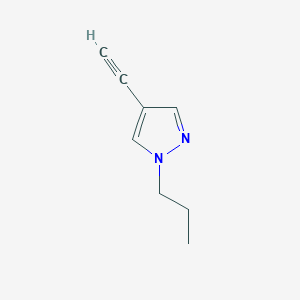
![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)
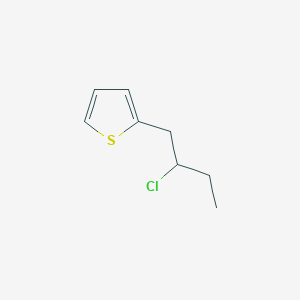
![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)
